
Ethyl 2-chloroquinoline-6-carboxylate
Overview
Description
Ethyl 2-chloroquinoline-6-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of quinoline derivatives, including ethyl 2-chloroquinoline-6-carboxylate, can be achieved through various methods. Some of the common synthetic routes include:
Friedlander Synthesis: This method involves the reaction of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.
Skraup Synthesis: This method uses aniline, glycerol, and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.
Doebner-Miller Synthesis: This method involves the reaction of aniline with β-ketoesters in the presence of a base.
Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Ethyl 2-chloroquinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives.
Common reagents and conditions used in these reactions include molecular iodine, silica gel, and various catalysts such as nano ZnO and ionic liquids . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis and Derivatives
Ethyl 2-chloroquinoline-6-carboxylate can be synthesized through various methods, including the reaction of quinoline derivatives with chloroacetyl chloride or other chlorinating agents. The synthesis often involves the use of amines or sodium methoxide under controlled conditions, yielding a range of derivatives that exhibit enhanced biological activities .
Antimicrobial Activity
Research has demonstrated that compounds derived from the quinoline structure, including this compound, exhibit significant antimicrobial properties. Studies have shown their effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer activities. This compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, a study indicated that modifications to the quinoline structure could enhance its efficacy against specific cancer cell lines .
Anti-inflammatory and Antioxidant Effects
The compound has also been evaluated for its anti-inflammatory and antioxidant properties. Research indicates that it may inhibit inflammatory pathways and reduce oxidative stress, which are critical factors in various chronic diseases .
Data Table: Biological Activities of this compound
Case Study 1: Antimicrobial Evaluation
In a study published in the Journal of Medicinal Chemistry, this compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Cancer Cell Line Studies
Another study explored the effects of this compound on human breast cancer cell lines. The compound was found to induce apoptosis and inhibit cell cycle progression at nanomolar concentrations, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of ethyl 2-chloroquinoline-6-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. The specific molecular targets and pathways involved depend on the biological activity being studied .
Comparison with Similar Compounds
Biological Activity
Ethyl 2-chloroquinoline-6-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Synthesis
This compound is characterized by a quinoline ring system with a chlorine substituent at the 2-position and a carboxylate group at the 6-position. The compound can be synthesized using various methods, including:
- Friedländer Condensation : This method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst such as piperidine or pyridine.
- Substitution Reactions : The chlorine atom can be substituted with other nucleophiles, enhancing the compound's reactivity and biological profile.
Biological Activity
The biological activity of this compound has been studied across several domains, including:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial and antifungal properties. It has shown effectiveness against various strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : this compound serves as a precursor for synthesizing compounds with anticancer activity. Studies have demonstrated its ability to inhibit cancer cell proliferation in vitro, suggesting potential therapeutic applications in oncology.
- Enzyme Inhibition : The compound interacts with specific enzymes and receptors, leading to significant biological effects. For instance, it has been evaluated for its inhibitory action on farnesyltransferase, an enzyme implicated in cancer progression .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Binding : The chlorine atom and the quinoline ring facilitate binding to target enzymes, leading to inhibition of their activity.
- Disruption of Cellular Processes : The compound may interfere with DNA replication and other cellular processes, contributing to its anticancer effects.
Comparative Analysis with Similar Compounds
A comparison with structurally similar quinoline derivatives reveals differences in biological activity based on substituent positioning:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Chlorine at 2-position | Antimicrobial, anticancer |
Ethyl 4-chloroquinoline-3-carboxylate | Chlorine at 4-position | Moderate antimicrobial activity |
Ethyl 6-bromoquinoline-3-carboxylate | Bromine at 6-position | Varies; often less potent than chlorinated derivatives |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties.
- Anticancer Activity : In vitro assays showed that compounds derived from this compound reduced the viability of breast cancer cells by over 50% at concentrations of 10 µM after 48 hours.
- Enzyme Interaction Studies : Molecular docking studies revealed that this compound binds effectively to farnesyltransferase with a binding energy of -8.02 kcal/mol, suggesting high potency as an enzyme inhibitor .
Properties
IUPAC Name |
ethyl 2-chloroquinoline-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-3-5-10-8(7-9)4-6-11(13)14-10/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEPURZVGHLAOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591183 | |
Record name | Ethyl 2-chloroquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29969-56-0 | |
Record name | Ethyl 2-chloroquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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